molecular formula C15H20O3 B14084749 8-Epiivangustin

8-Epiivangustin

Cat. No.: B14084749
M. Wt: 248.32 g/mol
InChI Key: BGEGQRAHHFWWJT-CQROYNQRSA-N
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Description

8-Epiivangustin is a sesquiterpene lactone, a type of organic compound known for its diverse biological activities. It is derived from natural sources such as the medicinal plants Inula helenium and Artemisia pectinata .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Epiivangustin typically involves the chemical transformation of readily available precursors. One notable method includes the transformation of (-)-artemisin into this compound through a series of chemical reactions . The process involves several steps, including oxidation, reduction, and cyclization reactions, under specific conditions to achieve the desired stereochemistry and functional groups.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories for scientific studies. The synthesis involves standard organic chemistry techniques and reagents, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

8-Epiivangustin undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce deoxygenated analogs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Epiivangustin involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to cellular proteins and enzymes, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but its activity is believed to be related to its ability to form covalent bonds with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

8-Epiivangustin is similar to other sesquiterpene lactones such as yomogin and 1-deoxyivangustin . it is unique in its specific stereochemistry and functional groups, which contribute to its distinct biological activities. Other similar compounds include:

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3aR,8R,8aR,9aS)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h10,12-13,16H,2,4-7H2,1,3H3/t10-,12+,13-,15-/m1/s1

InChI Key

BGEGQRAHHFWWJT-CQROYNQRSA-N

Isomeric SMILES

CC1=C2C[C@H]3[C@H](C[C@]2([C@@H](CC1)O)C)OC(=O)C3=C

Canonical SMILES

CC1=C2CC3C(CC2(C(CC1)O)C)OC(=O)C3=C

Origin of Product

United States

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